4-(3-Methyl-isothiazol-5-yl)-benzaldehyde
Overview
Description
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 3-methyl-isothiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde typically involves the reaction of 3-methyl-isothiazole with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and improve reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-(3-Methyl-isothiazol-5-yl)-benzoic acid.
Reduction: 4-(3-Methyl-isothiazol-5-yl)-benzyl alcohol.
Substitution: Products such as 4-(3-Methyl-isothiazol-5-yl)-2-nitrobenzaldehyde or 4-(3-Methyl-isothiazol-5-yl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the isothiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets. The isothiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-isothiazol-5-yl)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(3-Methyl-isothiazol-5-yl)-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(3-Methyl-isothiazol-5-yl)-2-nitrobenzaldehyde: Similar structure but with a nitro group on the benzaldehyde ring.
Uniqueness
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is unique due to the presence of both the isothiazole ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOGZKZHHDENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265263 | |
Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401521-93-4 | |
Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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